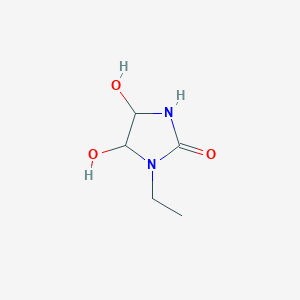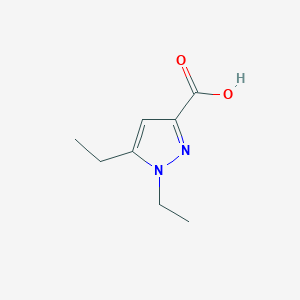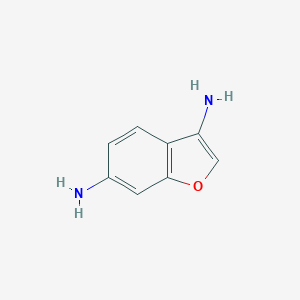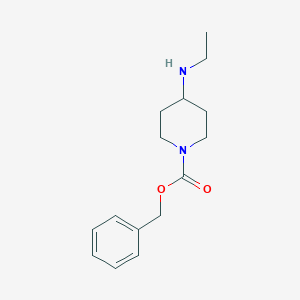
1-Ethyl-4,5-dihydroxyimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4,5-dihydroxyimidazolidin-2-one (EDI) is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. EDI is a cyclic urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is not fully understood. However, it has been suggested that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may act as a chelating agent, binding to metal ions and facilitating their separation. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may also act as a ligand, binding to metal ions and forming stable complexes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one have been studied in various systems. In vitro studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has antioxidant properties and can scavenge free radicals. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can reduce oxidative stress and inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis can be easily scaled up. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is also relatively inexpensive compared to other chelating agents and ligands. However, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has some limitations. It can only be used in systems that contain metal ions, and its effectiveness may vary depending on the type of metal ion and the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one's potential applications in catalysis and other areas of chemistry. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one and its potential applications in disease prevention and treatment.
Synthesemethoden
1-Ethyl-4,5-dihydroxyimidazolidin-2-one can be synthesized through various methods, including the reaction of ethyl carbamate with formaldehyde and subsequent cyclization with hydroxylamine. Another method involves the reaction of ethyl carbamate with formaldehyde and ammonia in the presence of a catalyst. The synthesis of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can also be achieved through the reaction of ethyl carbamate with glyoxal in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent in metal ion analysis and has been shown to be effective in the separation of copper and nickel ions. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been used as a reagent for the determination of amino acids and peptides. Additionally, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been used as a ligand in the synthesis of metal complexes and has been studied for its potential applications in catalysis.
Eigenschaften
CAS-Nummer |
177781-53-2 |
|---|---|
Produktname |
1-Ethyl-4,5-dihydroxyimidazolidin-2-one |
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
1-ethyl-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-2-7-4(9)3(8)6-5(7)10/h3-4,8-9H,2H2,1H3,(H,6,10) |
InChI-Schlüssel |
YSKXYNMAUXWHNN-UHFFFAOYSA-N |
SMILES |
CCN1C(C(NC1=O)O)O |
Kanonische SMILES |
CCN1C(C(NC1=O)O)O |
Synonyme |
2-Imidazolidinone,1-ethyl-4,5-dihydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)




![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)



![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)